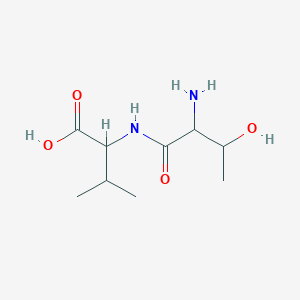
(2-pyridin-3-yl-3H-benzimidazol-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-pyridin-3-yl-3H-benzimidazol-5-yl)methanol is a heterocyclic compound that features both a pyridine ring and a benzimidazole ring. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-pyridin-3-yl-3H-benzimidazol-5-yl)methanol typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2-pyridin-3-yl-3H-benzimidazol-5-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the benzimidazole ring or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the aromatic rings .
科学研究应用
(2-pyridin-3-yl-3H-benzimidazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of (2-pyridin-3-yl-3H-benzimidazol-5-yl)methanol involves its interaction with various molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
2-(pyridin-3-yl)-1H-benzimidazole: Similar structure but lacks the hydroxyl group.
2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine: Contains an imidazo[4,5-b]pyridine ring instead of a benzimidazole ring.
Uniqueness
(2-pyridin-3-yl-3H-benzimidazol-5-yl)methanol is unique due to the presence of both a pyridine ring and a benzimidazole ring, along with a hydroxyl group. This combination of structural features allows for diverse chemical reactivity and biological activity, making it a versatile compound in scientific research .
属性
分子式 |
C13H11N3O |
|---|---|
分子量 |
225.25 g/mol |
IUPAC 名称 |
(2-pyridin-3-yl-3H-benzimidazol-5-yl)methanol |
InChI |
InChI=1S/C13H11N3O/c17-8-9-3-4-11-12(6-9)16-13(15-11)10-2-1-5-14-7-10/h1-7,17H,8H2,(H,15,16) |
InChI 键 |
XJKJDTPRHGJPLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)











